SKI V

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

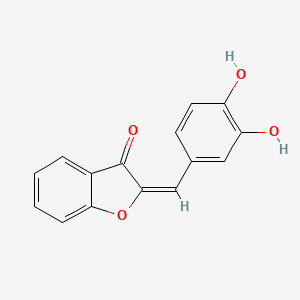

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBULGQMULJTCM-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SKI-V: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKI-V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK), has emerged as a promising agent in cancer therapy. By targeting the critical enzyme SphK, particularly SphK1, SKI-V disrupts a key signaling nexus involved in cell proliferation, survival, and migration. This technical guide provides an in-depth analysis of the mechanism of action of SKI-V in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of Sphingosine Kinase

SKI-V functions as a potent, non-competitive inhibitor of sphingosine kinase, with a half-maximal inhibitory concentration (IC50) of approximately 2 µM for SphK.[1] Sphingosine kinases are crucial enzymes that catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator. The balance between the levels of ceramide (pro-apoptotic) and S1P (pro-survival) acts as a cellular rheostat, determining cell fate. By inhibiting SphK, SKI-V shifts this balance towards the accumulation of ceramide, leading to the induction of cancer cell death.[1][2]

The primary consequences of SphK inhibition by SKI-V in cancer cells include:

-

Induction of Apoptosis and Programmed Necrosis: SKI-V treatment leads to the activation of caspases and DNA fragmentation, hallmarks of apoptosis.[1] Furthermore, it can induce programmed necrosis, characterized by mitochondrial dysfunction and the release of lactate dehydrogenase (LDH).[1]

-

Inhibition of Cell Proliferation and Viability: SKI-V has been shown to significantly reduce the viability and proliferative capacity of various cancer cell lines in a dose-dependent manner.

-

Suppression of Cell Migration: The inhibitor effectively curtails the migratory potential of cancer cells, a critical factor in metastasis.

-

Cell Cycle Arrest: Treatment with SKI-V can lead to an arrest in the G1-S phase of the cell cycle, preventing cancer cells from progressing towards division.

Quantitative Data Summary

The following tables summarize the quantitative effects of SKI-V on various cancer cell lines as reported in preclinical studies.

Table 1: In Vitro Efficacy of SKI-V in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| pCCa-1 | Cervical Cancer | CCK-8 | Viability | Significant reduction at 3-30 µM | |

| pCCa-1 | Cervical Cancer | [H3] DNA incorporation | Proliferation | Significant decrease at 3-30 µM | |

| pCCa-1 | Cervical Cancer | EdU staining | Proliferation | Robustly decreased at 3-30 µM | |

| pCCa-1, pCCa-2 | Cervical Cancer | LDH release | Cytotoxicity | More significant than other SphK inhibitors at the same concentration | |

| HeLa, pCCa-2, pCCa-3 | Cervical Cancer | CCK-8 | Viability | Significant reduction at 10 µM | |

| Primary OS cells | Osteosarcoma | Survival, Growth, Proliferation | Multiple | Robustly suppressed | |

| Primary OS cells | Osteosarcoma | Mobility | Migration | Robustly suppressed |

Table 2: In Vivo Efficacy of SKI-V

| Cancer Model | Treatment | Endpoint | Result | Reference |

| Subcutaneous pCCa-1 xenograft (nude mice) | Daily intraperitoneal injection | Tumor growth | Significantly inhibited | |

| Subcutaneous pCCa-1 xenograft (nude mice) | Daily intraperitoneal injection | Tumor weight | Significantly lighter than vehicle controls | |

| OS xenograft (nude mice) | Daily injection | Tumor growth | Potently suppressed |

Signaling Pathways Modulated by SKI-V

A primary mechanism through which SKI-V exerts its anti-cancer effects is by inhibiting the Akt-mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.

SKI-V-Mediated Inhibition of the Akt-mTOR Pathway

Caption: SKI-V inhibits SphK, leading to reduced S1P and Akt-mTOR signaling, and ceramide accumulation, promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SKI-V.

Sphingosine Kinase Activity Assay

This protocol is adapted from methods described for measuring SphK activity in vitro.

Objective: To quantify the enzymatic activity of SphK in the presence or absence of SKI-V.

Materials:

-

Cell or tissue lysates

-

Sphingosine substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 15 mM NaF, 1 mM Na₃VO₄)

-

SKI-V at various concentrations

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Set up the kinase reaction by adding the lysate (containing SphK), sphingosine, and kinase assay buffer to a microcentrifuge tube.

-

Add SKI-V at the desired concentrations to the experimental tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tubes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol/HCl mixture.

-

Separate the radiolabeled S1P from unreacted [γ-³²P]ATP and sphingosine using TLC.

-

Visualize and quantify the radiolabeled S1P spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of SphK activity inhibition by SKI-V compared to the vehicle control.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of SKI-V on the viability of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

SKI-V at various concentrations

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SKI-V (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the standard procedure for detecting apoptosis by flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with SKI-V.

Materials:

-

Cancer cell lines

-

SKI-V

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Treat cancer cells with the desired concentration of SKI-V for a specified time. Include a vehicle-treated control.

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: A typical experimental workflow to investigate the effects of SKI-V on cancer cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a late-stage marker of apoptosis.

Objective: To visualize and quantify apoptotic cells in cell culture or tissue sections.

Materials:

-

Fixed cells or tissue sections

-

Permeabilization solution (e.g., Proteinase K or Triton X-100)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Fix cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the samples to allow entry of the TUNEL reagents.

-

Incubate the samples with the TUNEL reaction mixture, which allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope. The number of positive cells can be quantified relative to the total number of cells.

Conclusion

SKI-V represents a targeted therapeutic strategy with a well-defined mechanism of action centering on the inhibition of sphingosine kinase. Its ability to disrupt the pro-survival S1P signaling and the downstream Akt-mTOR pathway, while promoting the accumulation of pro-apoptotic ceramide, makes it a potent inhibitor of cancer cell growth and survival. The preclinical data gathered to date in various cancer models, particularly cervical and osteosarcoma, are promising. Further investigation, including broader preclinical testing across a wider range of malignancies and eventual clinical trials, will be crucial in determining the full therapeutic potential of SKI-V in oncology. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon as they explore the utility of SKI-V and other SphK inhibitors in the fight against cancer.

References

The SKI V Sphingosine Kinase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine kinases (SphKs), particularly isoforms SphK1 and SphK2, are critical regulators of the sphingolipid rheostat, the cellular balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).[1] Dysregulation of this equilibrium is a hallmark of numerous pathologies, including cancer and inflammatory diseases, making SphKs attractive therapeutic targets.[2] SKI-V is a non-lipid, small-molecule inhibitor of sphingosine kinases that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell models.[2] This technical guide provides an in-depth overview of the SKI-V sphingosine kinase inhibition pathway, its mechanism of action, downstream signaling consequences, and detailed experimental protocols for its characterization.

The Sphingosine Kinase Signaling Pathway

Sphingosine kinases catalyze the phosphorylation of sphingosine to S1P, a bioactive lipid mediator with diverse intracellular and extracellular functions.[1] Intracellularly, S1P can act as a second messenger, while extracellularly, it binds to a family of G protein-coupled receptors (S1PRs) to initiate a cascade of signaling events.[3] The two major isoforms of SphK, SphK1 and SphK2, differ in their subcellular localization and are thought to have distinct, sometimes opposing, functions. SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, promoting cell growth and survival. In contrast, SphK2 is predominantly found in the nucleus, endoplasmic reticulum, and mitochondria, where it can have pro-apoptotic functions. The balance of S1P produced by these two isoforms is crucial for determining cell fate.

SKI-V: Mechanism of Inhibition

SKI-V is characterized as a non-competitive and non-lipid small molecule inhibitor of both SphK1 and SphK2. Unlike ATP-competitive inhibitors, SKI-V does not bind to the ATP-binding pocket of the enzyme. Its non-competitive nature suggests that it binds to an allosteric site on the sphingosine kinase, thereby altering the enzyme's conformation and reducing its catalytic efficiency. By inhibiting both SphK isoforms, SKI-V effectively depletes the intracellular pool of S1P and leads to an accumulation of its pro-apoptotic precursor, ceramide. This shift in the sphingolipid rheostat is a key driver of the cytotoxic effects of SKI-V.

Downstream Effects of SKI-V

The inhibition of SphK by SKI-V triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. A significant consequence of SKI-V treatment is the potent inhibition of the Akt-mTOR signaling pathway. The Akt/mTOR cascade is a crucial regulator of cell survival, proliferation, and metabolism, and its downregulation by SKI-V contributes significantly to the inhibitor's anti-cancer activity. Furthermore, the accumulation of ceramide resulting from SphK inhibition can activate apoptotic pathways. Studies have shown that SKI-V treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The combined effect of S1P depletion, ceramide accumulation, and Akt-mTOR inhibition culminates in G1-S phase cell cycle arrest and the induction of apoptosis in cancer cells.

Quantitative Data

The inhibitory potency of SKI-V has been quantified against sphingosine kinases. The following table summarizes the available data.

| Compound | Target | IC50 | Notes | Reference |

| SKI-V | SphK | ~2 µM | Non-competitive, non-lipid small molecule inhibitor. |

Experimental Protocols

Sphingosine Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring sphingosine kinase activity using a radiolabeled substrate.

Materials:

-

Recombinant human SphK1 or SphK2

-

Sphingosine (or a suitable analog like C12-Sphingosine)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 1 mM ATP.

-

SKI-V (or other inhibitors) dissolved in DMSO.

-

Stop Solution: Chloroform/Methanol/HCl (100:200:1, v/v/v).

-

Phase Separation Solution: Chloroform and 1 M KCl.

-

Silica gel thin-layer chromatography (TLC) plates.

-

TLC Developing Solvent: e.g., 1-butanol/acetic acid/water (3:1:1, v/v/v).

-

Phosphorimager or liquid scintillation counter.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, sphingosine, and the desired concentration of SKI-V (or DMSO for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding recombinant SphK enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding the stop solution.

-

Induce phase separation by adding chloroform and 1 M KCl, followed by vigorous vortexing and centrifugation.

-

Carefully collect the upper aqueous phase containing the radiolabeled S1P.

-

Spot the aqueous phase onto a silica gel TLC plate and allow it to dry.

-

Develop the TLC plate in a chamber with the developing solvent.

-

Dry the TLC plate and quantify the radiolabeled S1P spot using a phosphorimager or by scraping the spot and using a liquid scintillation counter.

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of SKI-V on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., cervical cancer cells, bladder cancer cells).

-

Complete cell culture medium.

-

SKI-V stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO or solubilization buffer.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of SKI-V (and a DMSO vehicle control) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value of SKI-V for cell proliferation.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of SKI-V on the phosphorylation status of key proteins in the Akt-mTOR pathway.

Materials:

-

Cancer cells treated with SKI-V as described above.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the SKI-V-treated and control cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of SKI-V on the phosphorylation levels of Akt and mTOR.

Conclusion

SKI-V represents a promising class of sphingosine kinase inhibitors with significant potential for therapeutic development, particularly in oncology. Its ability to modulate the sphingolipid rheostat by inhibiting both SphK1 and SphK2 leads to the suppression of pro-survival signaling pathways and the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the robust evaluation of SKI-V and other sphingosine kinase inhibitors, facilitating further research into their mechanisms of action and therapeutic applications. A thorough understanding of the SKI-V inhibition pathway is crucial for advancing the development of novel drugs targeting sphingolipid metabolism.

References

In-depth Technical Guide: Discovery and Synthesis of the Sphingosine Kinase Inhibitor SKI V

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SKI V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK). This compound has demonstrated significant anti-cancer activity in various models, primarily through the inhibition of SphK and subsequent modulation of the sphingolipid signaling pathway. This document details the synthetic route, experimental protocols for key biological assays, and quantitative data related to its efficacy. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

Sphingosine kinases (SphKs), existing in two isoforms, SphK1 and SphK2, are critical enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in a myriad of cellular processes including proliferation, survival, migration, and angiogenesis. Dysregulation of the SphK/S1P signaling axis has been implicated in the pathogenesis of numerous diseases, most notably cancer. Elevated levels of SphK1 are frequently observed in various tumors and are often correlated with poor prognosis and resistance to therapy. Consequently, the development of potent and specific SphK inhibitors has emerged as a promising strategy for cancer treatment.

This compound is a non-competitive inhibitor of sphingosine kinase with demonstrated efficacy in preclinical cancer models. This guide serves as a technical resource for researchers interested in the study and potential further development of this compound and related compounds.

Discovery and Synthesis of this compound

Discovery

This compound was identified as a potent inhibitor of sphingosine kinase with a non-lipid chemical scaffold. Its discovery was part of a broader effort to develop small molecule inhibitors targeting the SphK/S1P pathway for therapeutic intervention in cancer.

Synthesis of this compound (3-(3,4-dihydroxybenzylidene)-2H-chromen-2-one)

The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 3,4-dihydroxybenzaldehyde and 2-hydroxy-2H-chromen-2-one (the lactone tautomer of coumarin-2-one).

Reaction Scheme:

In Vitro Characterization of SKI-V: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SKI-V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK). The information compiled herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding the multifaceted effects and mechanisms of action of this compound.

Executive Summary

SKI-V is a potent inhibitor of sphingosine kinase (SphK), an enzyme critical in the regulation of the sphingolipid signaling pathway. By inhibiting SphK, SKI-V disrupts the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P), thereby inducing apoptosis in cancer cells. Furthermore, emerging evidence suggests that SKI-V also exerts inhibitory effects on the PI3K/Akt/mTOR signaling cascade, a key pathway in cell survival and proliferation, potentially through a mechanism independent of its SphK inhibition. This dual inhibitory action makes SKI-V a compound of significant interest for cancer therapy research. This guide summarizes the quantitative data on SKI-V's efficacy, details the experimental protocols for its characterization, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy of SKI-V.

| Target Enzyme | IC50 Value | Notes | References |

| GST-hSK (Sphingosine Kinase) | 2 µM | Noncompetitive inhibitor | [1][2] |

| hPI3K (Phosphoinositide 3-kinase) | 6 µM | - | [1][2] |

| hERK2 (Extracellular signal-regulated kinase 2) | 80 µM | Weak activity | [1] |

Table 1: Inhibitory Concentration (IC50) of SKI-V against Target Enzymes.

| Cancer Cell Line | Cell Type | IC50 (Viability/Proliferation) | Time Point | Assay | References |

| pCCa-1 | Primary Human Cervical Cancer | Significant viability reduction at 3-30 µM | Not Specified | CCK-8 | |

| T-24 | Bladder Cancer | 4.6 µM (for SKI-II, a related compound) | Not Specified | Not Specified | |

| MCF-7 | Breast Cancer | 4.6 µM (for SKI-II, a related compound) | Not Specified | Not Specified | |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 6.9 µM | 40 h | MTT | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 18 µM | 40 h | MTT | |

| CEM-R | T-cell Acute Lymphoblastic Leukemia (drug-resistant) | 9.4 µM | 40 h | MTT | |

| Primary T-ALL lymphoblasts | T-cell Acute Lymphoblastic Leukemia | 0.79 - 5.5 µM | 24 h | MTT | |

| BxPC-3 | Pancreatic Cancer | - | - | - | |

| Panc-1 | Pancreatic Cancer | - | - | - | |

| U87MG | Glioblastoma | IC50 in the low micromolar range (for AZD2858, a GSK-3 inhibitor with some pathway overlap) | Not Specified | Not Specified | |

| U251 | Glioblastoma | IC50 in the low micromolar range (for AZD2858, a GSK-3 inhibitor with some pathway overlap) | Not Specified | Not Specified |

Table 2: IC50 Values of SKI-V for Cell Viability/Proliferation in Various Cancer Cell Lines. (Note: Data for SKI-V in some cell lines is limited; related compounds are included for context where specified).

Core Signaling Pathways and Mechanisms of Action

SKI-V's primary mechanism of action is the inhibition of sphingosine kinase, which catalyzes the phosphorylation of sphingosine to S1P. This inhibition leads to a decrease in the pro-survival molecule S1P and an accumulation of the pro-apoptotic molecule ceramide. Additionally, SKI-V has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. It has been suggested that this inhibition may be independent of its effects on SphK.

Sphingosine Kinase (SphK) Signaling Pathway

dot

Caption: SKI-V inhibits SphK, disrupting the S1P/ceramide balance.

PI3K/Akt/mTOR Signaling Pathway Inhibition

dot

Caption: SKI-V directly inhibits PI3K, blocking downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the effects of SKI-V.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of SKI-V on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

SKI-V stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of SKI-V in complete culture medium. Remove the medium from the wells and add 100 µL of the SKI-V dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest SKI-V concentration).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Phosphorylated Proteins (p-Akt, p-S6K)

Objective: To assess the effect of SKI-V on the activation of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

-

Cancer cells treated with SKI-V

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with SKI-V for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Transwell Migration Assay

Objective: To evaluate the effect of SKI-V on the migratory capacity of cancer cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cells

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium to the lower chamber.

-

Cell Seeding: Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Wash the inserts, allow them to dry, and count the migrated cells in several random fields under a microscope.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity and survival of cancer cells after treatment with SKI-V.

Materials:

-

Cancer cells

-

6-well plates

-

Complete culture medium

-

SKI-V

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of SKI-V for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.

-

Fixation and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.

-

Quantification: Wash the plates with water, allow them to dry, and count the number of colonies (typically defined as clusters of >50 cells).

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis induced by SKI-V.

Materials:

-

Cancer cells treated with SKI-V

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with SKI-V for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of SKI-V on cell cycle progression.

Materials:

-

Cancer cells treated with SKI-V

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with SKI-V and harvest them.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Experimental Workflows and Logical Relationships

General Workflow for In Vitro Characterization of SKI-V

Caption: Interconnected cellular effects resulting from SKI-V treatment.

Conclusion

The in vitro characterization of SKI-V reveals its potent anti-cancer properties, primarily driven by its inhibition of sphingosine kinase and the PI3K/Akt/mTOR signaling pathway. These actions culminate in the induction of apoptosis, cell cycle arrest, and the suppression of cancer cell proliferation and migration across various cancer cell types. The detailed protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic potential of SKI-V and for the development of novel anti-cancer strategies targeting these critical signaling pathways. Further research is warranted to fully elucidate the independent nature of its PI3K inhibitory activity and to expand the scope of its efficacy in a broader range of cancer models.

References

Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of SKI-V

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the compound SKI-V. A comprehensive pharmacokinetic profile is not available in the public domain. The information herein is intended for research and informational purposes only.

Introduction

SKI-V is a non-lipid, small molecule inhibitor with demonstrated activity against sphingosine kinase (SphK) and phosphoinositide 3-kinase (PI3K).[1][2] It is identified as a noncompetitive inhibitor of SphK.[1] The primary therapeutic potential of SKI-V, based on current research, lies in its anti-cancer properties. By inhibiting SphK, SKI-V reduces the formation of the signaling lipid sphingosine-1-phosphate (S1P), which is involved in cell growth and survival.[1][2] Its dual inhibitory action on the PI3K/Akt/mTOR pathway further contributes to its pro-apoptotic and anti-proliferative effects.

Pharmacodynamics

The pharmacodynamics of a drug describe its biochemical and physiological effects on the body. For SKI-V, the primary pharmacodynamic properties are centered around its enzyme inhibition and the resulting impact on cellular signaling pathways.

Mechanism of Action

SKI-V exerts its biological effects through the inhibition of at least two key enzymes in cellular signaling:

-

Sphingosine Kinase (SphK): SKI-V is a potent, noncompetitive inhibitor of SphK. SphK phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule that promotes cell survival, proliferation, and migration. By inhibiting SphK, SKI-V disrupts this pro-survival signaling.

-

Phosphoinositide 3-Kinase (PI3K): SKI-V also demonstrates inhibitory activity against PI3K. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of PI3K by SKI-V leads to the downregulation of this pathway, contributing to its anti-cancer effects.

In Vitro Efficacy

Studies in cervical cancer cell lines have demonstrated that SKI-V exhibits significant anti-cancer activity, including:

-

Inhibition of cell viability and colony formation.

-

Suppression of cell proliferation and migration.

-

Induction of apoptosis.

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro potency measurements for SKI-V.

| Target | Parameter | Value | Cell Line/System | Reference |

| GST-hSK | IC50 | 2 µM | Purified Enzyme | |

| hPI3K | IC50 | 6 µM | Purified Enzyme |

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by SKI-V.

Caption: SKI-V inhibits Sphingosine Kinase (SphK), blocking S1P production.

Caption: SKI-V inhibits the PI3K/Akt/mTOR signaling pathway.

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Currently, there is no publicly available data on the pharmacokinetic properties of SKI-V. A comprehensive technical guide would typically include the following parameters, which would need to be determined through preclinical and clinical studies.

Absorption

-

Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.

-

Tmax: The time to reach maximum plasma concentration.

-

Cmax: The maximum plasma concentration.

Distribution

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Protein Binding: The extent to which the drug binds to plasma proteins.

Metabolism

-

Metabolic Pathways: The primary routes of biotransformation.

-

Metabolites: Identification of major active or inactive metabolites.

-

CYP450 Involvement: Identification of the cytochrome P450 enzymes responsible for metabolism.

Excretion

-

Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Excretion Routes: The primary routes of elimination from the body (e.g., renal, fecal).

Experimental Protocols

Detailed experimental protocols for SKI-V are not fully published. However, based on the data available, the following standard methodologies would be employed.

In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of SKI-V required to inhibit 50% of the activity of a target kinase (e.g., SphK, PI3K).

-

Methodology:

-

A purified, recombinant human kinase is incubated with its specific substrate (e.g., sphingosine for SphK) and ATP in a reaction buffer.

-

The reaction is initiated in the presence of varying concentrations of SKI-V or a vehicle control (e.g., DMSO).

-

The amount of product generated (e.g., phosphorylated substrate) is quantified, often using a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based method.

-

The percentage of kinase activity relative to the vehicle control is plotted against the logarithm of the SKI-V concentration.

-

The IC50 value is calculated using a non-linear regression analysis of the resulting dose-response curve.

-

Cell Viability Assay

-

Objective: To measure the effect of SKI-V on the viability of cancer cells.

-

Methodology:

-

Cervical cancer cells (e.g., HeLa, SiHa) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of SKI-V or vehicle control for a specified period (e.g., 48-72 hours).

-

A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a CellTiter-Glo® Luminescent Cell Viability Assay, is added to each well.

-

The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data is normalized to the vehicle-treated control to determine the percentage of cell viability.

-

Western Blot for Pathway Analysis

-

Objective: To determine the effect of SKI-V on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, S6K).

-

Methodology:

-

Cancer cells are treated with SKI-V (e.g., 10 µM for 3 hours) or a vehicle control.

-

Cells are lysed to extract total protein, and protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt (Ser-473), anti-total-Akt).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of target protein.

-

Caption: General workflow for in vitro characterization of SKI-V.

Conclusion and Future Directions

SKI-V is a promising dual inhibitor of SphK and PI3K with demonstrated in vitro anti-cancer activity. Its mechanism of action targets two critical pathways involved in cell survival and proliferation. While the initial pharmacodynamic data is encouraging, a significant knowledge gap exists regarding its pharmacokinetic properties. To advance the development of SKI-V as a potential therapeutic agent, comprehensive preclinical ADME and toxicology studies are required to establish its safety profile and to determine a suitable dosing regimen for in vivo efficacy studies and potential clinical trials.

References

The Structure-Activity Relationship of SKI V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI V, a potent, non-lipid, non-competitive inhibitor of sphingosine kinase (SphK), has emerged as a significant tool in the study of sphingolipid metabolism and signaling. By catalytically phosphorylating sphingosine to sphingosine-1-phosphate (S1P), SphK plays a pivotal role in the "sphingolipid rheostat," a critical balance between pro-apoptotic ceramides and pro-survival S1P that governs cell fate. Dysregulation of this equilibrium is implicated in numerous pathologies, most notably cancer, where elevated S1P levels contribute to cell proliferation, survival, migration, and angiogenesis. This compound's ability to modulate this pathway, primarily through the inhibition of SphK1 and SphK2, has made it a subject of intense research for its therapeutic potential. This document provides a comprehensive overview of the structure-activity relationship (SAR) of the chemical scaffold of this compound, its mechanism of action, and detailed protocols for its experimental evaluation.

Core Compound Profile: this compound

| Property | Value | Reference |

| Chemical Name | 2-(3,4-dihydroxyphenyl)-3-hydroxy-1,4-naphthoquinone | |

| Molecular Formula | C₁₅H₁₀O₄ | |

| Molecular Weight | 254.24 g/mol | |

| CAS Number | 24418-86-8 | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO |

Quantitative Biological Activity of this compound

| Target | Assay Type | IC₅₀ | Reference |

| Sphingosine Kinase (GST-hSK) | Enzyme Assay | 2 µM | [1] |

| Phosphoinositide 3-Kinase (hPI3K) | Enzyme Assay | 6 µM | [1] |

| ERK2 (hERK2) | Enzyme Assay | 80 µM (weak activity) | |

| Protein Kinase C-α (PKC-α) | Enzyme Assay | No inhibition | |

| Cancer Cell Proliferation | Cell-based Assay | ~2 µM |

Structure-Activity Relationship of the 2-Hydroxy-1,4-Naphthoquinone Scaffold

While a comprehensive SAR study specifically on this compound is not extensively available in the public domain, significant insights can be drawn from studies on its core chemical scaffold, 2-hydroxy-1,4-naphthoquinone (also known as lawsone). This moiety is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Key Structural Features and Their Influence on Activity:

-

The 1,4-Naphthoquinone Core: This planar, bicyclic system is crucial for activity. Its ability to undergo redox cycling and generate reactive oxygen species (ROS) is a key mechanism for the cytotoxicity of many naphthoquinone derivatives against cancer cells.

-

The 2-Hydroxy Group: The acidic proton of the hydroxyl group can participate in hydrogen bonding interactions with target enzymes. Modifications at this position, such as alkylation or acylation, can significantly alter the biological activity. For instance, 2-O-alkyl derivatives of lawsone have shown enhanced cytotoxicity in some cancer cell lines compared to the parent compound.[2]

-

Substitution at the 3-Position: The C3 position of the naphthoquinone ring is a common site for modification to explore SAR.

-

Introduction of Aminoalkyl Groups: The addition of aminomethyl linkers at this position has been shown to be important for the antimalarial activity of some lawsone derivatives.[3]

-

Alkyl and Alkenyl Substituents: In general, naphthoquinones with alkyl and alkenyl substituents at the 3-position have demonstrated greater activity in certain assays compared to those with aryl or heteroaryl groups.[3]

-

Thiophenyl Moiety: The introduction of a thiophenyl group at the 3-position has been found to enhance the antiplatelet activity of lawsone derivatives. The nature and position of substituents on the phenyl ring further modulate this activity.

-

-

Substitution on the Benzenoid Ring: Modifications to the benzene ring of the naphthoquinone system can also influence activity, likely by altering the electronic properties and steric profile of the molecule.

Based on the available data for the 2-hydroxy-1,4-naphthoquinone scaffold, it can be inferred that the dihydroxyphenyl substituent at the 2-position of this compound is a critical determinant of its specific inhibitory profile against sphingosine kinase. The catechol-like moiety may engage in key interactions within the active site of the enzyme. Systematic modification of these hydroxyl groups, for instance through methylation or replacement with other functional groups, would be a logical next step in elucidating a detailed SAR for this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of sphingosine kinase, which in turn modulates the downstream signaling of S1P. Additionally, its inhibitory effect on PI3K contributes to its anti-cancer properties.

Sphingosine Kinase/S1P Signaling Pathway

The inhibition of SphK by this compound leads to a decrease in the intracellular levels of S1P. This shifts the sphingolipid rheostat towards an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. The reduction in S1P, a potent signaling molecule, disrupts multiple pro-survival and pro-proliferative pathways that are often hyperactive in cancer cells.

Caption: The Sphingosine Kinase/S1P signaling pathway and the inhibitory action of this compound.

PI3K/Akt/mTOR Signaling Pathway

This compound also directly inhibits phosphoinositide 3-kinase (PI3K), a central node in a major signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, leading to the deactivation of the downstream kinase Akt and subsequently the mTOR complex. This dual inhibition of both SphK and PI3K pathways likely contributes to the potent anti-cancer effects of this compound.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Sphingosine Kinase Activity Assay (Radiometric)

This protocol describes a method to measure the enzymatic activity of SphK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine.

Materials:

-

Recombinant human SphK1 or SphK2

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, 0.5% Triton X-100, 10 mM MgCl₂)

-

This compound or other test compounds dissolved in DMSO

-

Reaction termination solution (e.g., 1N HCl)

-

Organic solvent for extraction (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 60:30:8:4 v/v/v/v)

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the kinase assay buffer, sphingosine (e.g., at its Km concentration), and the test compound (this compound) or vehicle (DMSO).

-

Enzyme Addition: Add the recombinant SphK enzyme to the reaction mixture.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding the termination solution.

-

Lipid Extraction: Extract the lipids by adding the organic solvent, vortexing, and centrifuging to separate the phases.

-

TLC Separation: Spot the organic (lower) phase onto a TLC plate and develop the chromatogram using the appropriate developing solvent.

-

Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radiolabeled S1P spot using a phosphorimager or by scraping the corresponding silica and measuring radioactivity with a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of SphK activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

PI3K Enzyme Inhibition Assay (Luminescent)

This protocol outlines a method for measuring PI3K activity by quantifying the amount of ATP remaining in the reaction mixture using a luciferase-based system. A decrease in luminescence indicates higher PI3K activity.

Materials:

-

Recombinant human PI3K isoforms (e.g., p110α/p85α)

-

PIP₂ (substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

-

This compound or other test compounds dissolved in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Plating: Add serial dilutions of this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Enzyme and Substrate Addition: Add the PI3K enzyme and PIP₂ substrate to each well.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol. This typically involves a two-step process to first deplete the remaining ATP and then convert ADP to ATP, which is then detected by luciferase.

-

Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to PI3K activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

CCK-8 reagent

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, treat the cells with various concentrations of this compound (prepared by serial dilution in cell culture medium). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours in the incubator, allowing the viable cells to metabolize the WST-8 in the reagent to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC₅₀ value by plotting the cell viability against the log of the compound concentration.

Caption: A generalized experimental workflow for the evaluation of this compound and its analogs.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the SphK and PI3K signaling pathways in health and disease. While a detailed SAR for this compound itself remains to be fully elucidated, the existing knowledge of its 2-hydroxy-1,4-naphthoquinone core provides a solid foundation for the rational design of novel, more potent, and selective inhibitors. The experimental protocols provided herein offer a starting point for researchers to further explore the therapeutic potential of this and related compounds. Future studies focusing on the systematic modification of the this compound structure will be crucial for a deeper understanding of its molecular interactions and for the development of next-generation inhibitors with improved pharmacological profiles.

References

SKI-V: A Preclinical Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKI-V is a non-lipid, small-molecule inhibitor of sphingosine kinase (SphK), an enzyme implicated in cancer cell proliferation and survival. Preclinical studies have demonstrated its potential as an anti-cancer agent by inhibiting the SphK/S1P signaling pathway, leading to ceramide accumulation and suppression of the PI3K/Akt/mTOR cascade. While these studies suggest a degree of safety in animal models, a comprehensive toxicological profile of SKI-V, as would be required for clinical development, is not extensively detailed in publicly available literature. This guide synthesizes the currently available toxicology and safety information on SKI-V and related compounds, highlights significant data gaps, and provides an overview of its mechanism of action.

Introduction

Sphingosine kinase (SphK) has emerged as a critical target in oncology. By catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), SphK plays a pivotal role in the "sphingolipid rheostat," a balance between the pro-apoptotic precursors (ceramide and sphingosine) and the pro-survival product (S1P). Dysregulation of this balance is a hallmark of various cancers. SKI-V is a non-competitive inhibitor of SphK, demonstrating efficacy in preclinical cancer models.[1] This document aims to provide a detailed overview of the known toxicology and safety profile of SKI-V to inform further research and development.

Mechanism of Action

SKI-V exerts its anti-neoplastic effects primarily through the inhibition of sphingosine kinase. This inhibition leads to two key downstream events:

-

Accumulation of Ceramides: By blocking the conversion of sphingosine to S1P, SKI-V leads to an intracellular increase in pro-apoptotic sphingolipids, including ceramide.

-

Suppression of the PI3K/Akt/mTOR Pathway: The reduction in S1P levels results in the downregulation of the pro-survival PI3K/Akt/mTOR signaling cascade.[1][2][3]

These actions collectively contribute to the induction of apoptosis, inhibition of cell proliferation, and reduction of cell migration in cancer cells.[1]

Toxicology and Safety Profile

The available data on the toxicology of SKI-V is limited and primarily derived from preclinical anti-cancer efficacy studies. Formal, comprehensive toxicology studies according to regulatory guidelines (e.g., OECD, ICH) are not extensively reported in the public domain.

Acute Toxicity

No formal median lethal dose (LD50) studies for SKI-V have been identified in the reviewed literature. However, related sphingosine kinase inhibitors have been assessed for acute toxicity.

| Compound | Species | Route of Administration | Observation |

| SKI-V | Swiss-Webster mice, BALB/c nude mice | Not Specified | Reported as "relatively safe" with "no significant toxicity" at doses up to 75 mg/kg. |

| ABC294640 (Opaganib) | Rodents | Oral (po) | Nontoxic at acute doses up to at least 1000 mg/kg. |

| ABC294640 (Opaganib) | Female Swiss-Webster mice | Intraperitoneal (ip) | No immediate or delayed toxicity observed at doses up to 250 mg/kg. |

Repeated-Dose Toxicity

Information on sub-chronic and chronic toxicity of SKI-V is not available. Studies on the related compound ABC294640 provide some insights.

| Compound | Species | Dosing Regimen | Findings |

| ABC294640 (Opaganib) | Rats and mice | 100 and 250 mg/kg/day | Induced a transient minor decrease in hematocrit, which normalized by day 28. No other changes in hematology or tissue pathology were reported. |

In Vivo Safety Observations

In a study investigating the anti-cancer efficacy of SKI-V in a cervical cancer xenograft model, nude mice treated with a daily intraperitoneal injection of 25 mg/kg were reported to be "well-tolerated" to the treatment regimen, showing "no apparent toxicities". However, specific parameters of this tolerability assessment (e.g., body weight changes, clinical signs, gross pathology) were not detailed.

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

No studies investigating the genotoxic, carcinogenic, or reproductive and developmental toxicity potential of SKI-V were identified in the public literature.

Safety Pharmacology

There is no available information on the safety pharmacology of SKI-V, including its effects on the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

Detailed experimental protocols for the toxicology and safety assessments of SKI-V are not provided in the available literature. For a comprehensive evaluation, standardized protocols as outlined by regulatory bodies should be followed. A generalized workflow for preclinical toxicology studies is presented below.

Discussion and Data Gaps

The currently available data suggests that SKI-V and related sphingosine kinase inhibitors exhibit a promising initial safety profile in the context of preclinical anti-cancer research. The lack of significant toxicity in animal models at doses effective for tumor growth inhibition is encouraging.

However, it is crucial to acknowledge the substantial gaps in the toxicology and safety data for SKI-V. For progression towards clinical development, a comprehensive toxicological evaluation according to international regulatory guidelines is imperative. Key data gaps include:

-

Quantitative Acute Toxicity: Lack of formal LD50 studies.

-

Systematic Repeated-Dose Toxicity: Absence of detailed sub-chronic and chronic toxicity studies.

-

Genetic Toxicology: No information on mutagenic or clastogenic potential.

-

Carcinogenicity: Long-term carcinogenic potential is unknown.

-

Reproductive and Developmental Toxicology: Effects on fertility, reproduction, and embryonic development have not been assessed.

-

Safety Pharmacology: The potential for adverse effects on vital organ systems (cardiovascular, respiratory, central nervous system) has not been investigated.

Conclusion

SKI-V is a promising preclinical anti-cancer candidate that targets the sphingosine kinase pathway. The limited available safety data suggests a favorable therapeutic window in animal models of cancer. However, a comprehensive and systematic toxicological evaluation is required to fully characterize its safety profile and support any potential clinical development. Future research should focus on addressing the identified data gaps through formal toxicology studies conducted under Good Laboratory Practice (GLP) conditions. This will be essential to establish a complete safety profile and enable a thorough risk-benefit assessment for the potential therapeutic use of SKI-V.

References

- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between the SKI Protein and the PI3K Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The v-ski sarcoma viral oncogene homolog (SKI) protein, a proto-oncogene, is a known regulator of multiple cellular processes, primarily through its potent inhibition of the TGF-β signaling pathway. Concurrently, the Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that governs cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of numerous cancers. Emerging evidence points to a significant and complex interaction between SKI and the PI3K/Akt signaling cascade. This technical guide provides a comprehensive overview of this interaction, detailing the molecular mechanisms, summarizing key quantitative data, outlining experimental protocols to investigate this crosstalk, and visualizing the involved pathways and workflows.

Introduction to Core Components

The PI3K Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or Ras.[1][2] This activation recruits and activates PI3K, a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[2][3] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Once active, Akt phosphorylates a multitude of downstream substrates, promoting cell survival, growth, proliferation, and metabolism, while inhibiting apoptosis. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.

The SKI Proto-Oncogene

The SKI gene was first identified as the transforming oncogene of the avian Sloan-Kettering virus (v-Ski). Its cellular homolog, c-Ski, is a nuclear protein found in numerous cell types that plays a significant role in cellular differentiation and tumorigenesis. The most well-characterized function of the SKI protein is its role as a potent negative regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. SKI achieves this by interacting directly with the Smad protein complex (Smad2/3 and Smad4), preventing its binding to DNA and recruiting histone deacetylases to repress the transcription of TGF-β target genes. Overexpression of SKI is associated with several cancers, where it is thought to block the tumor-suppressive effects of TGF-β.

The Core Interaction: Crosstalk Between SKI and PI3K/Akt

Recent studies have unveiled a bidirectional and context-dependent relationship between the SKI protein and the PI3K/Akt signaling pathway, moving beyond SKI's classical role in TGF-β signaling.

Mechanism 1: Akt-Mediated Phosphorylation and Destabilization of SKI

A direct molecular link has been established where Akt, a central kinase in the PI3K pathway, phosphorylates the SKI protein.

-

Direct Phosphorylation: Akt directly phosphorylates the human SKI protein on a highly conserved motif at threonine 458 (T458). This phosphorylation is induced by activators of the PI3K/Akt pathway, such as insulin and other growth factors.

-

Protein Destabilization: The phosphorylation of SKI at T458 by Akt leads to the destabilization and subsequent degradation of the SKI protein. This mechanism suggests that in environments with high PI3K/Akt activity, the cell actively reduces levels of the SKI protein. This could, in turn, relieve the inhibition on TGF-β signaling, demonstrating a point of crosstalk between these two major pathways.

Mechanism 2: SKI as a Positive Modulator of PI3K/Akt Signaling

Conversely, in certain cellular contexts like osteosarcoma, SKI appears to be necessary for maintaining high levels of PI3K/Akt pathway activation.

-

Pathway Suppression upon SKI Knockdown: Studies in osteosarcoma cell lines have shown that the knockdown of SKI expression leads to a significant decrease in the phosphorylation levels of both PI3K and Akt.

-

Functional Consequences: This reduction in PI3K/Akt signaling upon SKI knockdown correlates with decreased cancer cell proliferation and migration. This suggests that in some tumors, SKI may act as an upstream factor that promotes or sustains the oncogenic activity of the PI3K/Akt pathway, representing a potential positive feedback loop.

The dual nature of this interaction—where Akt can destabilize SKI, while SKI can promote Akt activity—highlights a complex, context-specific regulatory network that likely varies between different cell types and diseases.

Signaling Pathway Diagram

Caption: Interaction between the SKI protein and the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the SKI-PI3K/Akt interaction.

Table 1: Effect of SKI Modulation on the PI3K/Akt Pathway in Osteosarcoma Cells Data extracted from studies on human osteosarcoma cell lines (MG63 and U2OS) where SKI expression was silenced using siRNA.

| Target Protein | Condition | Change in Phosphorylation/Expression | Cell Line(s) |

| p-PI3K | SKI Knockdown | Significant Decrease | MG63, U2OS |

| p-Akt | SKI Knockdown | Significant Decrease | MG63, U2OS |

| Cell Proliferation | SKI Knockdown (72h) | Marked Suppression (P<0.001) | MG63, U2OS |

| Cell Migration | SKI Knockdown | Significant Suppression | MG63, U2OS |

Table 2: Effect of a Sphingosine Kinase Inhibitor (SKI-V) on the PI3K/Akt Pathway Data from a study on primary cervical cancer cells (pCCa-1 and pCCa-2).

| Target Protein | Treatment | Observation | Cell Line(s) |

| p-Akt (Ser-473) | SKI-V (10 µM, 3h) | Significantly Suppressed | pCCa-1, pCCa-2 |

| p-S6K (Thr-389) | SKI-V (10 µM, 3h) | Significantly Suppressed | pCCa-1, pCCa-2 |

| p-p85 (PI3K) | SKI-V (10 µM) | Potently Inhibited | pCCa-1, pCCa-2 |

Key Experimental Protocols

Investigating the interaction between SKI and the PI3K/Akt pathway requires a combination of techniques to establish a physical association, enzymatic relationships, and functional outcomes.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is used to determine if SKI and Akt physically associate within the cell.

-

Cell Culture and Lysis: Culture cells (e.g., HEK293T or U2-OS) with or without overexpression of tagged versions of SKI and/or Akt. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against one of the proteins of interest (e.g., anti-SKI antibody) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-Akt antibody).

Western Blot for Phospho-Protein Analysis

This protocol is essential for quantifying changes in the activation state of PI3K/Akt pathway components.

-

Sample Preparation: Treat cells as required (e.g., with growth factors, inhibitors, or siRNA against SKI). Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize the phospho-protein signal.

In Vitro Kinase Assay

This protocol directly tests the ability of active Akt to phosphorylate SKI.

-

Reagent Preparation: Purify recombinant active Akt kinase and the substrate, recombinant SKI protein (or a peptide fragment containing the putative phosphorylation site).

-

Reaction Setup: In a microcentrifuge tube, combine the active Akt kinase, the SKI substrate, ATP (often radiolabeled [γ-³²P]ATP for detection), and a kinase reaction buffer (containing MgCl₂ and other cofactors).

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, dry the gel and expose it to X-ray film (autoradiography) to visualize the phosphorylated SKI. Alternatively, if using non-radiolabeled ATP, analyze the reaction by Western blot using a phospho-specific antibody for the T458 site on SKI.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for SKI V in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SKI V, a potent, non-lipid inhibitor of sphingosine kinase (SPHK), in various cell culture experiments. The provided methodologies are essential for investigating the anti-proliferative, pro-apoptotic, and anti-migratory effects of this compound, as well as its impact on key signaling pathways.

Introduction

This compound is a noncompetitive inhibitor of sphingosine kinase (SPHK), with a reported IC50 of 2 µM for GST-hSK.[1][2][3] It also demonstrates inhibitory activity against PI3K with an IC50 of 6 µM.[1][3] By impeding the formation of the mitogenic second messenger sphingosine-1-phosphate (S1P), this compound effectively curtails cancer cell proliferation and induces apoptosis. These characteristics make this compound a valuable tool for cancer research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on available data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SPHK) | 2 µM | GST-hSK | |

| IC50 (PI3K) | 6 µM | hPI3k | |

| IC50 (ERK2) | 80 µM | hERK2 | |

| Effective Concentration (Inhibition of Cancer Cell Proliferation) | 10 µM (24 hours) | Cancer Cells | |

| Effective Concentration (Induction of Apoptosis) | 10 µM (24 hours) | Cancer Cells | |

| Effective Concentration (Decrease in phospho-Akt and phospho-MEK) | 0.2, 1, 5 µM (1 hour pretreatment) | JC Cells |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-